molecular formula C9H11BrN2O5 B1266274 2'-Bromo-2'-deoxyuridine CAS No. 72218-68-9

2'-Bromo-2'-deoxyuridine

Cat. No. B1266274
CAS RN: 72218-68-9
M. Wt: 307.1 g/mol
InChI Key: FEUDNSHXOOLCEY-XVFCMESISA-N
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Description

Synthesis Analysis

The synthesis of 2'-Bromo-2'-deoxyuridine and its selectively substituted derivatives involves the reaction of 2',3'-O-benzylideneuridines with N-bromosuccinimide (NBS), yielding products containing bromine and benzoate groups at the 2'- and 3'-positions, respectively (Ponpipom & Hanessian, 1972).

Molecular Structure Analysis

Experimental and computational studies have detailed the molecular structure of 2'-Bromo-2'-deoxyuridine, including vibrational spectra, geometric parameters, and the positions of highest occupied and lowest unoccupied molecular orbitals. These studies provide insight into the optimized geometric parameters and theoretical vibrational frequencies, which closely match experimental data, offering a comprehensive understanding of the molecule's structure (Çırak, Sert, & Ucun, 2012).

Chemical Reactions and Properties

2'-Bromo-2'-deoxyuridine participates in various chemical reactions, including those that lead to the synthesis of thionucleosides. For instance, 4-Thio-5-bromo-2'-deoxyuridine is prepared from 5-bromo-2'-deoxyuridine (BrdU) and exhibits unique properties, such as high fluorescence when reacting with monobromobimane, indicating its potential for further chemical and therapeutic applications (Xu et al., 2004).

Physical Properties Analysis

The crystal and molecular structure of 2'-Bromo-2'-deoxyuridine derivatives have been determined through X-ray single crystal analysis, revealing detailed conformational features and providing a basis for understanding the molecule's physical properties. These studies highlight the molecule's crystallization patterns and the intricate hydrogen bond network forming its three-dimensional structure (Párkányi et al., 1983).

Chemical Properties Analysis

The chemical properties of 2'-Bromo-2'-deoxyuridine, including its reactivity and interaction with other chemical compounds, have been explored through various studies. For instance, the reaction with acrolein and 2-bromoacrolein produces specific adducts, providing insight into the molecule's chemical behavior and potential for forming biologically relevant compounds (Chenna & Iden, 1993).

Scientific Research Applications

Understanding Stem Cell Dynamics

  • Somatic Stem Cells in Leiomyoma Formation : BrdU has been instrumental in revealing the presence and role of somatic stem cells (SSCs) in myometrium and leiomyomas. The use of BrdU helped in identifying the pathogenesis of benign tumors and the differentiation of SSCs, contributing to new therapeutic approaches (Mas, Cervelló, Gil-Sanchis, & Simón, 2014).

Analyzing Cell Turnover

  • Quantifying Cell Turnover Kinetics : BrdU is a key tool for measuring cell turnover in vivo. A study developed a mathematical framework to analyze BrdU-labeling experiments, enhancing the understanding of cell proliferation and loss rates (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Studying Neural Stem Cells

  • Impact on Neural Stem Cells : Research indicates that exposure to BrdU can cause neural stem cells to lose global DNA methylation and undergo astrocytic differentiation, a crucial finding for stem cell research (Schneider & d’Adda di Fagagna, 2012).

Advancements in Cell Cycle Analysis

  • Improved S-Phase Detection : A study on BrdU and the use of click chemistry provides an alternative and more efficient method for detecting S-phase cell cycle progression, preserving DNA structure and improving assay reliability (Buck, Bradford, Gee, Agnew, Clarke, & Salic, 2008).

Exploring DNA Damage Responses

  • DNA Damage Signaling and Cell Senescence : BrdU is linked to the activation of DNA damage responses in lung cancer cells, influencing cell cycle and inducing senescence-like phenotypes. This highlights its potential role in understanding cellular aging and damage mechanisms (Masterson & O'Dea, 2007).

Enhancing Tissue Engineering

  • Applications in Tissue Engineering : BrdU-labeled autologous adipose-derived stem cells, when seeded onto collagen scaffolds, have shown promise in augmenting and regenerating fat-enriched hypodermal tissue in wound models, demonstrating its potential in regenerative medicine (Lequeux, Oni, Wong, Damour, Rohrich, Mojallal, & Brown, 2012).

Safety And Hazards

5-BrdU is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause genetic defects . It is also suspected of damaging fertility or the unborn child .

Future Directions

A study found that the radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . This suggests that BrdU could be used as a potential treatment for hypoxic tumors . Another study found that elevated concentrations of EdU treatment were toxic to the cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, EdU should be administered with additional precautions .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUDNSHXOOLCEY-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992952
Record name 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-2'-deoxyuridine

CAS RN

72218-68-9
Record name 2'-Bromo-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Bromo-2'-deoxyuridine
Reactant of Route 2
2'-Bromo-2'-deoxyuridine
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2'-Bromo-2'-deoxyuridine
Reactant of Route 4
2'-Bromo-2'-deoxyuridine
Reactant of Route 5
2'-Bromo-2'-deoxyuridine
Reactant of Route 6
2'-Bromo-2'-deoxyuridine

Citations

For This Compound
82
Citations
J Brokeš, H Hřebabecký, J Beránek - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
Two routes are described for the synthesis of 2'-deoxyribonucleosides from ribonucleosides. The reaction of uridine (Ia) with acetyl bromide affords the acetylated 2'-bromo derivative IIIe …
Number of citations: 19 cccc.uochb.cas.cz
Y Aoyama, T Sekine, Y Iwamoto… - Nucleosides and …, 1996 - Taylor & Francis
… the synthesis of 2’bromo-2’-deoxyuridine derivatives by the reaction of 2’,3’-O-benzylideneuridine with N-bromosuccinimide (NBS), which gave not only 2’-bromo-2’-deoxyuridine …
Number of citations: 9 www.tandfonline.com
JF Codington, IL Doerr, JJ Fox - The Journal of Organic Chemistry, 1964 - ACS Publications
A further development occurred during the course of an investigation in this laboratory of the optimum con-ditions for cleavage ofthe anhydro bond of 2, 2'-anhydro-l-(5'-0-benzoyl-3'-0-…
Number of citations: 238 pubs.acs.org
E Kawashima, Y Aoyama, T Sekine, E Nakamura… - Tetrahedron letters, 1993 - Elsevier
Bu 3 Sn 2 H-reduction of a 2′-bromo-2′-deoxyuridine benzoate under high-intensity ultrasound irradiation at −71 C resulted in highly efficient deuterium incorporation to afford a 96:4 …
Number of citations: 30 www.sciencedirect.com
R Marumoto, M Honjo - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
… “ In our efforts to look for an improved synthesis of 2’—bromo-2’-deoxyuridine, we tried to … as 3',5’—di—O-acety1—2’—bromo—2’-deoxyuridine (II)‘” on the basis of elemental analysis, …
Number of citations: 102 www.jstage.jst.go.jp
YW Lee, EE Knaus, LI Wiebe - … Journal of Nuclear Medicine and Biology, 1979 - Elsevier
… To date, the mechanism for the in vivo debromination of 2’-bromo-2’-deoxyuridine has not been elucidated. In vitro studies to determine its chemical stability have demonstrated that it …
Number of citations: 12 www.sciencedirect.com
MM Ponpipom, S Hanessian - Carbohydrate Research, 1971 - Elsevier
… We report herein a novel synthesis of various 2’-bromo-2’-deoxyuridine derivatives, which serve as valuable precursors to 2’-deoxyuridine and its selectively substituted derivatives. …
Number of citations: 12 www.sciencedirect.com
WP Gati, EE Knaus, LI Wiebe - Molecular Pharmacology, 1983 - ASPET
… Efflux in the presence of 2'-chloro-2'-deoxyuridine and 2'-bromo-2'-deoxyuridine did not exceed 56% and 49%, respectively. 2'-Iodo-2'-deoxyuridine did not accelerate thymidine efflux. …
Number of citations: 25 molpharm.aspetjournals.org
A Hissung, M Isildar, C Von Sonntag… - International Journal of …, 1981 - Taylor & Francis
… Co-y-radiolysis of 2'-bromo-2'-deoxyuridine in aerated aqueous solution Aerated aqueous solutions of 2'-bromo-2'-deoxyuridine 4 (5 x 10 -3 M) and tbutanol (0.4 M) were irradiated with …
Number of citations: 30 www.tandfonline.com
H Huang, CK Chu - Synthetic Communications, 1990 - Taylor & Francis
… and Moffatt'sl2 methods, using propionyl bromide and a-acetoxyisobutyryl bromide or chloride, respectively, seem to be attractive to obtain 2'chloro- or 2'-bromo-2'-deoxyuridine, which …
Number of citations: 15 www.tandfonline.com

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